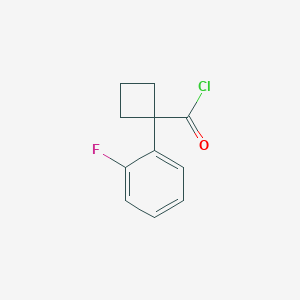
1-(2-Fluorophenyl)cyclobutane-1-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound "1-(2-Fluorophenyl)cyclobutane-1-carbonyl chloride" is a chemical that would likely possess unique properties due to the presence of a cyclobutane ring, a fluorophenyl group, and a carbonyl chloride moiety. While the specific compound is not directly studied in the provided papers, related compounds with cyclobutane structures and fluorinated aromatic systems have been investigated, which can give insights into the potential characteristics of the compound .
Synthesis Analysis
The synthesis of cyclobutane derivatives can involve various strategies, including [2+2] cycloaddition reactions. For instance, the thermal [2+2] cycloaddition has been used to create fluorene-spiro-cyclobutane derivatives, as seen in the synthesis of fluorene-9-spiro-[2'-halo-3'-(9-fluorenylidene)-4'-halomethylene]cyclobutane . Although the synthesis of "1-(2-Fluorophenyl)cyclobutane-1-carbonyl chloride" is not explicitly detailed, similar methodologies could potentially be applied.
Molecular Structure Analysis
The molecular structure of cyclobutane derivatives is characterized by the cyclobutane core, which can influence the electronic and steric properties of the molecule. In the case of perfluorinated cyclobutane derivatives, charge density studies have been conducted using X-ray diffraction, revealing insights into atomic volumes and charges . These studies help understand the electron distribution and bonding environment within the molecule, which would be relevant for "1-(2-Fluorophenyl)cyclobutane-1-carbonyl chloride" as well.
Chemical Reactions Analysis
Cyclobutane derivatives can participate in various chemical reactions, often influenced by their electronic properties. For example, the [2+2]-cycloaddition product of tetrafluoroallene, octafluoro-1,2-dimethylenecyclobutane, reacts with tricarbonyl(η^5-cyclopentadienyl)manganese, indicating that the cyclobutane derivative can act as a ligand in coordination chemistry . This suggests that "1-(2-Fluorophenyl)cyclobutane-1-carbonyl chloride" could also engage in reactions based on its functional groups and electronic structure.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclobutane derivatives can vary widely depending on their substitution patterns. For example, the melting point of octafluoro-1,2-dimethylenecyclobutane is reported to be 238 K , which provides a reference point for the thermal stability of such compounds. The presence of fluorine atoms can significantly affect the molecule's reactivity and physical properties, such as volatility and solubility. The carbonyl chloride group in "1-(2-Fluorophenyl)cyclobutane-1-carbonyl chloride" would also contribute to its reactivity, particularly in nucleophilic substitution reactions.
Eigenschaften
IUPAC Name |
1-(2-fluorophenyl)cyclobutane-1-carbonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClFO/c12-10(14)11(6-3-7-11)8-4-1-2-5-9(8)13/h1-2,4-5H,3,6-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEFUAAFYOBMZSP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC=CC=C2F)C(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClFO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40640626 |
Source


|
| Record name | 1-(2-Fluorophenyl)cyclobutane-1-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40640626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluorophenyl)cyclobutane-1-carbonyl chloride | |
CAS RN |
151157-31-2 |
Source


|
| Record name | 1-(2-Fluorophenyl)cyclobutane-1-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40640626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

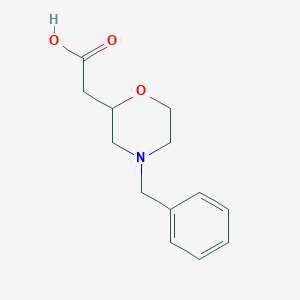
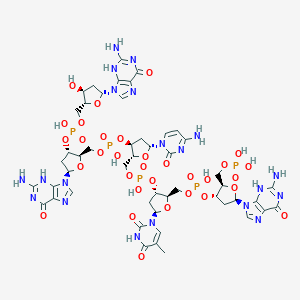
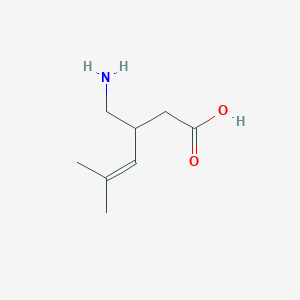
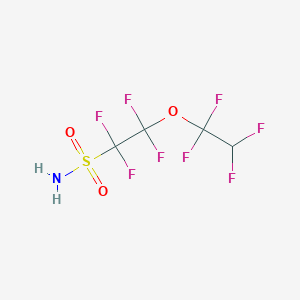

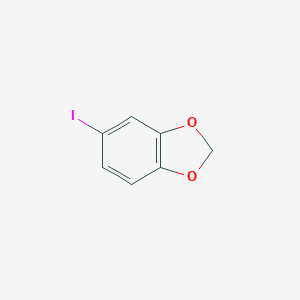


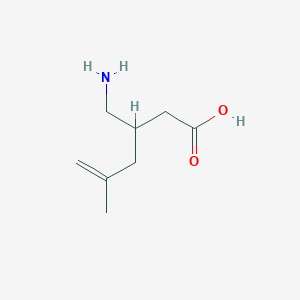
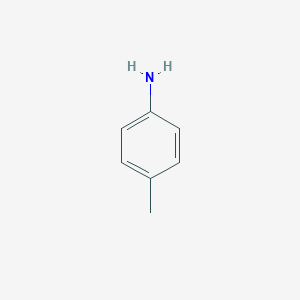
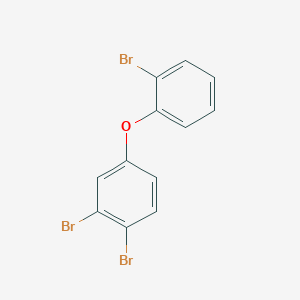

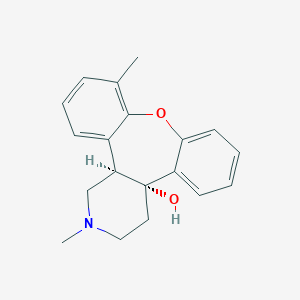
![7-Hydroxy-4-[2-(2-methoxyethoxy)ethoxymethyl]chromen-2-one](/img/structure/B134598.png)